8'-Hydroxydihydroergotamine

Vue d'ensemble

Description

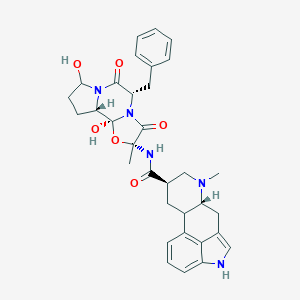

8’-Hydroxydihydroergotamine is a derivative of dihydroergotamine, an ergot alkaloid. This compound is primarily known for its pharmacological activity, particularly in the treatment of migraines and cluster headaches. It is a metabolite of dihydroergotamine and shares many of its therapeutic properties .

Applications De Recherche Scientifique

8’-Hydroxydihydroergotamine has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: It is studied for its effects on various biological pathways, particularly those involving serotonin receptors.

Medicine: It is primarily used in the treatment of migraines and cluster headaches. Its efficacy in these conditions is well-documented, and it is often used in clinical trials to evaluate new therapeutic approaches.

Mécanisme D'action

Target of Action

8’-Hydroxydihydroergotamine, a metabolite of Dihydroergotamine (DHE), primarily targets serotonin receptors . These receptors include the 5-HT 1B, 5-HT 1D, and 5-HT 1F subtypes . The compound also interacts with other serotonin, adrenergic, and dopamine receptors . These receptors play a crucial role in regulating various physiological functions, including mood, appetite, sleep, and cognition.

Mode of Action

8’-Hydroxydihydroergotamine acts as an agonist at its target receptors . This means it binds to these receptors and activates them, triggering a biological response. Specifically, its antimigraine activity is attributed to the activation of 5-HT 1D receptors located on intracranial blood vessels, resulting in vasoconstriction . It also activates 5-HT 1D receptors on sensory nerve endings of the trigeminal system, inhibiting the release of pro-inflammatory neuropeptides .

Biochemical Pathways

The activation of serotonin receptors by 8’-Hydroxydihydroergotamine affects several biochemical pathways. For instance, it enhances the specific binding of GTP-gamma-S to the dorsal raphe nucleus and the hippocampus in brain sections . This action can exert both an inhibitory influence on neuronal excitability and anxiolytic effects, which might contribute to its antimigraine prophylactic efficiency .

Pharmacokinetics

8’-Hydroxydihydroergotamine is a metabolite of DHE, which is extensively metabolized in the liver . The metabolite is present at plasma concentrations 5-7 times that of DHE . This suggests that it has a significant role in the overall pharmacological activity of DHE.

Result of Action

The activation of serotonin receptors by 8’-Hydroxydihydroergotamine leads to several molecular and cellular effects. For instance, it inhibits the firing of serotoninergic neurons in the dorsal raphe nucleus within brain stem slices . It also hyperpolarizes CA1 pyramidal cells in rat hippocampal slices, which is more potent than DHE . These actions contribute to its therapeutic efficacy in treating migraines.

Action Environment

The action of 8’-Hydroxydihydroergotamine can be influenced by various environmental factors. For example, the bioavailability and efficacy of DHE, from which the compound is derived, can be affected by the design of intranasal delivery devices . A well-designed device can deliver a greater amount of the solution to the vasculature-rich upper nasal cavity, enhancing its therapeutic effects .

Analyse Biochimique

Biochemical Properties

8’-Hydroxydihydroergotamine interacts with various enzymes, proteins, and other biomolecules. It is identified as a high-affinity 5-HT1A receptor ligand . This interaction suggests that 8’-Hydroxydihydroergotamine may play a role in serotonin signaling pathways, influencing various biochemical reactions .

Cellular Effects

8’-Hydroxydihydroergotamine has been observed to have a significant impact on various types of cells and cellular processes. For instance, it has been found to elicit a marked venoconstrictor effect, influencing cell function . It also influences cell signaling pathways and impacts gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of 8’-Hydroxydihydroergotamine involves its interactions at the molecular level. It binds with high affinity to serotonin 5-HT1A receptors . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8’-Hydroxydihydroergotamine have been observed to change over time. For instance, its venoconstrictor action was found to remain fairly constant for a period of 180 minutes from the start of the infusion . This suggests that 8’-Hydroxydihydroergotamine has a stable effect on cellular function over time.

Metabolic Pathways

8’-Hydroxydihydroergotamine is involved in metabolic pathways within the body. It is extensively metabolized in the liver to form 8’-β-hydroxy dihydroergotamine, an active metabolite with equipotency for adrenergic and 5-HT receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8’-Hydroxydihydroergotamine involves the hydroxylation of dihydroergotamine. The process typically includes the use of specific catalysts and controlled reaction conditions to ensure the selective hydroxylation at the 8’ position. The reaction conditions often involve maintaining a specific temperature and pH to optimize yield and purity .

Industrial Production Methods: Industrial production of 8’-Hydroxydihydroergotamine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 8’-Hydroxydihydroergotamine undergoes various chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, altering the compound’s pharmacological properties.

Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 8’-keto-dihydroergotamine, while reduction can yield 8’-deoxy-dihydroergotamine .

Comparaison Avec Des Composés Similaires

Dihydroergotamine: The parent compound, used for similar therapeutic purposes.

Ergotamine: Another ergot alkaloid with similar pharmacological properties.

Methysergide: A related compound used in the prevention of migraines.

Uniqueness: 8’-Hydroxydihydroergotamine is unique due to its specific hydroxylation at the 8’ position, which enhances its pharmacological activity and bioavailability compared to its parent compound, dihydroergotamine. This modification allows for more effective interaction with serotonin receptors, making it a valuable compound in the treatment of migraines and cluster headaches .

Propriétés

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22?,24-,25+,26+,27?,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRNWGXNCFKOII-UYPVSMPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920250 | |

| Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90650-44-5 | |

| Record name | 8'-Hydroxydihydroergotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090650445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary focus of the research regarding 8'-Hydroxydihydroergotamine?

A1: The research primarily investigates the pharmacological properties of this compound, which is the primary metabolite of dihydroergotamine in humans. One study [] delves into the structural elucidation of this compound and investigates its receptor binding affinities. The other study [] focuses on its venoconstrictor effects in humans.

Q2: Does this compound exhibit similar pharmacological activity to its parent compound, dihydroergotamine?

A2: While both studies focus on different aspects of this compound's pharmacology, they provide insights relevant to this question. The study investigating receptor binding [] can shed light on potential similarities or differences in target interactions compared to dihydroergotamine. Simultaneously, the research on this compound's venoconstrictor effects [] provides data directly comparable to the known effects of dihydroergotamine, allowing for a more comprehensive understanding of their pharmacological relationship.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)